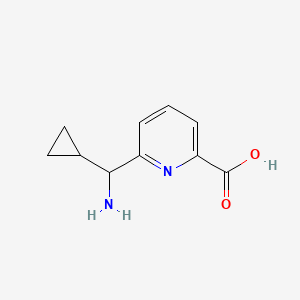
6-(Amino(cyclopropyl)methyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Amino(cyclopropyl)methyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety at the sixth position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Amino(cyclopropyl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-(Amino(cyclopropyl)methyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting their availability and activity in biological systems. Additionally, it can inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, known for its metal-chelating properties.
Nicotinic acid: An isomer of picolinic acid with a carboxyl group at the third position.
Isonicotinic acid: Another isomer with a carboxyl group at the fourth position.
Uniqueness
6-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9(6-4-5-6)7-2-1-3-8(12-7)10(13)14/h1-3,6,9H,4-5,11H2,(H,13,14) |
InChI Key |
KUWVZLUHYFOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















